![molecular formula C10H9IN4O B13347882 3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of an amino group, an iodine atom, and a cyclobutanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one typically involves multiple steps. One common method includes the iodination of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine using an iodinating agent under suitable conditions . Another approach involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by cyclization and subsequent iodination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and maintain consistency.
化学反应分析
Types of Reactions
3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one has several scientific research applications:
作用机制
The mechanism of action of 3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved in its action can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: Another iodinated pyrrolopyrimidine with similar structural features.
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A methylated derivative with distinct biological activities.
Uniqueness
3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one is unique due to the presence of the cyclobutanone ring, which imparts distinct chemical and biological properties
属性
分子式 |
C10H9IN4O |
|---|---|
分子量 |
328.11 g/mol |
IUPAC 名称 |
3-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one |
InChI |
InChI=1S/C10H9IN4O/c11-7-3-15(5-1-6(16)2-5)10-8(7)9(12)13-4-14-10/h3-5H,1-2H2,(H2,12,13,14) |
InChI 键 |
HASXLOQGSUQVLN-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1=O)N2C=C(C3=C(N=CN=C32)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


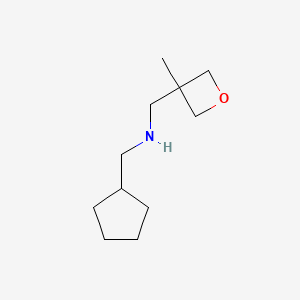

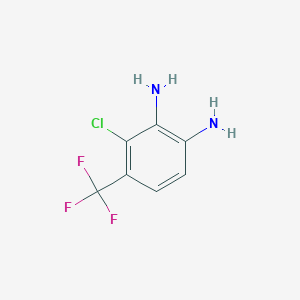
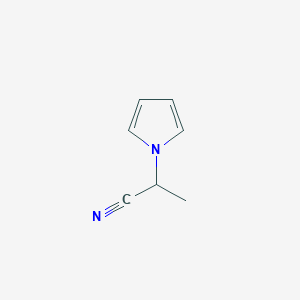




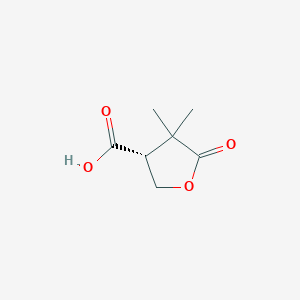
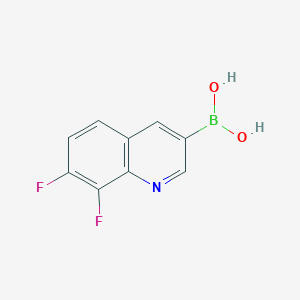

![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)


